REACTION_SMILES
|
[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([N+:12](=[O:13])[O-:14])[c:7]([C:8](=[O:9])[OH:10])[cH:11]1.[NH2:15][c:16]1[cH:17][cH:18][c:19]([F:20])[cH:21][c:22]1[C:23]([NH2:24])=[O:25]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([N+:12](=[O:13])[O-:14])[c:7]([C:8](=[O:9])[NH2:15])[cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc([N+](=O)[O-])c(C(=O)O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)c1cc(F)ccc1N
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc([N+](=O)[O-])c(C(N)=O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |